molecular formula C18H18N8O B2435388 3-(3-{[3-(3,5-dimethyl-1H-pyrazol-1-yl)-6-oxo-1,6-dihydropyridazin-1-yl]methyl}azetidin-1-yl)pyrazine-2-carbonitrile CAS No. 2189434-87-3

3-(3-{[3-(3,5-dimethyl-1H-pyrazol-1-yl)-6-oxo-1,6-dihydropyridazin-1-yl]methyl}azetidin-1-yl)pyrazine-2-carbonitrile

Cat. No.: B2435388
CAS No.: 2189434-87-3
M. Wt: 362.397
InChI Key: LIRFRDVBDYBLTB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(3-{[3-(3,5-dimethyl-1H-pyrazol-1-yl)-6-oxo-1,6-dihydropyridazin-1-yl]methyl}azetidin-1-yl)pyrazine-2-carbonitrile (CAS 2189434-87-3) is a complex heterocyclic compound with a molecular formula of C18H18N8O and a molecular weight of 362.397 g/mol. This compound is supplied with a typical purity of ≥95% and is intended for Research Use Only; it is not approved for human or veterinary diagnostic or therapeutic applications. This pyridazinone derivative is of significant interest in medicinal chemistry and pharmacology due to its potential biological activities. Compounds within this structural class have been investigated as inhibitors of key enzymatic targets, such as Poly(ADP-ribose)polymerase (PARP) . PARP inhibitors are a prominent area of research for their potential in oncology, particularly in the treatment of certain cancers . Furthermore, derivatives featuring similar 3,5-dimethylpyrazole and dihydropyridazinone moieties have demonstrated promising cytotoxic effects in scientific studies. For instance, one study reported that a structurally related compound exhibited significant activity against C6 glioma cell lines with an IC₅₀ value of 5.13 µM, suggesting its potential as an agent for anticancer research . The proposed mechanism for this anticancer activity may involve the induction of apoptosis and cell cycle arrest in treated cells . Beyond oncology, the compound's framework suggests potential for applications in neurodegenerative disease research. Some analogous pyridazinone derivatives have shown inhibitory activity against monoamine oxidase (MAO) enzymes, indicating possible neuroprotective properties and relevance to conditions like Parkinson's disease . Researchers can utilize this high-quality compound for various in vitro studies, including target validation, mechanism of action studies, and early-stage drug discovery screening.

Properties

IUPAC Name

3-[3-[[3-(3,5-dimethylpyrazol-1-yl)-6-oxopyridazin-1-yl]methyl]azetidin-1-yl]pyrazine-2-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N8O/c1-12-7-13(2)26(22-12)16-3-4-17(27)25(23-16)11-14-9-24(10-14)18-15(8-19)20-5-6-21-18/h3-7,14H,9-11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LIRFRDVBDYBLTB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1C2=NN(C(=O)C=C2)CC3CN(C3)C4=NC=CN=C4C#N)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N8O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 3-(3-{[3-(3,5-dimethyl-1H-pyrazol-1-yl)-6-oxo-1,6-dihydropyridazin-1-yl]methyl}azetidin-1-yl)pyrazine-2-carbonitrile (CAS No. 871502-17-9) is a complex organic molecule with potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The chemical structure of the compound can be summarized as follows:

PropertyValue
Molecular FormulaC₁₁H₁₂N₄O₃
Molecular Weight248.24 g/mol
CAS Number871502-17-9
SynonymsNone listed

The compound features a pyrazole ring, dihydropyridazine moiety, and azetidine structure, which are significant for its biological activity.

Anticancer Activity

Recent studies have investigated the cytotoxic effects of derivatives related to this compound. For instance, compounds containing the 3,5-dimethylpyrazole moiety have shown promising results against various cancer cell lines. One study reported that a derivative with a similar structure exhibited an IC₅₀ value of 5.13 µM in a C6 glioma cell line, indicating significant anticancer potential compared to standard treatments like 5-FU (IC₅₀ = 8.34 µM) .

The proposed mechanism for the anticancer activity involves inducing apoptosis in cancer cells. Flow cytometry analyses revealed that the compound leads to cell cycle arrest and triggers apoptotic pathways in treated cells . The presence of multiple heterocycles in its structure may enhance its interaction with biological targets.

Neuroprotective Effects

Additionally, compounds with similar structures have been evaluated for neuroprotective properties. Some derivatives have shown inhibition of monoamine oxidase (MAO) enzymes, which are implicated in neurodegenerative diseases. The inhibition of MAO A and B by these compounds suggests potential applications in treating conditions like Parkinson's disease .

Case Studies

  • Cytotoxicity in Cancer Models : In a study examining various pyrazole derivatives, one compound demonstrated significant cytotoxicity against glioma cells while sparing normal cells . This selectivity is crucial for developing effective cancer therapies.
  • Neuroprotection : A series of analogs were tested for their ability to inhibit MAO enzymes. The results indicated that certain compounds could effectively reduce oxidative stress markers in neuronal cell cultures .

Scientific Research Applications

Overview

The compound 3-(3-{[3-(3,5-dimethyl-1H-pyrazol-1-yl)-6-oxo-1,6-dihydropyridazin-1-yl]methyl}azetidin-1-yl)pyrazine-2-carbonitrile is a complex heterocyclic molecule that has garnered attention in medicinal chemistry and pharmacology due to its potential therapeutic applications. Its unique structural features enable it to interact with various biological targets, offering a range of possibilities in drug discovery and development.

Anticancer Properties

Recent studies have highlighted the anticancer potential of this compound. Research indicates that derivatives featuring pyrazole and pyridazine moieties can inhibit tumor growth through multiple mechanisms:

  • Cell Cycle Arrest : The compound has been shown to interfere with key cell cycle regulators, potentially leading to apoptosis in cancer cells.
  • Inhibition of Tumor Cell Proliferation : In vitro studies demonstrate significant cytotoxic effects against various cancer cell lines, with IC₅₀ values indicating strong potency.
CompoundIC₅₀ (µM)Cell LineMechanism of Action
Target Compound5.13C6 GliomaApoptosis and cell cycle arrest
Control8.34L929 (healthy)No cytotoxic effect

Antimicrobial Activity

The compound also exhibits promising antimicrobial properties. Studies suggest that it can effectively inhibit the growth of various bacterial strains, including Escherichia coli and Staphylococcus aureus. The mechanism likely involves disrupting bacterial cell wall synthesis or inhibiting protein synthesis pathways.

Synthetic Routes

The synthesis of the target compound typically involves several key steps:

  • Formation of Pyrazole Ring : Starting from readily available precursors, the pyrazole ring is constructed through controlled reactions.
  • Synthesis of Pyridazine Moiety : Cyclization reactions involving hydrazine derivatives lead to the formation of the pyridazine ring.
  • Coupling Reactions : The final product is obtained by coupling the azetidine and pyrazine components with appropriate coupling agents.

Case Studies and Research Findings

Several studies have explored the efficacy of this compound in various applications:

  • Cancer Research : In vitro studies have demonstrated its ability to inhibit glioma cell growth significantly, suggesting a potential role as an anticancer agent.
  • Antimicrobial Studies : Research has shown effective inhibition against common bacterial strains, indicating its potential use in treating infections.

Q & A

Q. Table 1: Synthesis Conditions from Comparable Pyrazole Derivatives

Parameter (88% yield) (76% yield) (87% yield)
SolventMethylene chlorideMethylene chlorideMethylene chloride
Reaction Time16 hours16 hours16 hours
Purification Gradient0–25% EA in 20 CV0–25% EA in 15 CV0–35% EA in 25 CV

Basic: Which spectroscopic techniques are most effective for characterizing this compound?

Methodological Answer:

  • 1H/13C NMR : Assign peaks for azide (δ ~5.16 ppm, CH2), pyrazole (δ 7.54–7.69 ppm), and nitrile (C≡N, no direct proton signal). Compare shifts to analogous compounds (e.g., 3-azido-pyrazole derivatives) .
  • IR Spectroscopy : Confirm azide (2139 cm⁻¹, strong) and nitrile (2231 cm⁻¹) functional groups .
  • Mass Spectrometry (HRMS) : Validate molecular ion peaks (e.g., m/z 238.0961 for C12H10N6) with ≤0.0001 Da error .

Advanced: How can computational chemistry predict reactivity or stability during synthesis?

Methodological Answer:

  • Reaction Path Search : Use quantum chemical calculations (e.g., DFT) to model intermediates, as demonstrated in triazole-pyrazole hybrid studies .
  • Transition State Analysis : Identify energy barriers for azide formation or cyclization steps using software like COMSOL Multiphysics .
  • Solvent Effects : Simulate solvent interactions (e.g., methylene chloride polarity) to optimize reaction kinetics .

Advanced: How to resolve contradictory data in reaction mechanisms?

Methodological Answer:

  • Isotopic Labeling : Use 15N-labeled azides to trace nitrogen incorporation in pyridazine/pyrazole rings .
  • Side Reaction Analysis : Monitor byproducts (e.g., via LC-MS) when varying substituents (e.g., benzyl vs. isopropyl groups in –3 yield discrepancies) .
  • Controlled Replicates : Repeat reactions under inert atmospheres to rule out oxidation or moisture interference .

Advanced: Designing SAR studies for pharmacological potential

Methodological Answer:

  • Structural Motifs : Link pyridazine (electron-deficient core) and pyrazole (hydrogen-bonding sites) to target enzymes (e.g., kinases) .
  • In Vitro Assays : Test cytotoxicity (MTT assay) and antimicrobial activity (MIC) against reference strains, as seen in dimethoxyphenethyl-pyridazine analogs .
  • Docking Studies : Use AutoDock to predict binding to ATP pockets or protease active sites .

Advanced: How to validate heterogeneous reaction conditions?

Methodological Answer:

  • DoE (Design of Experiments) : Apply factorial design (e.g., 2^k models) to test temperature, catalyst loading, and solvent ratios .
  • Kinetic Profiling : Use in-situ IR or Raman spectroscopy to track azide consumption rates .
  • Scale-Up Simulation : Model heat/mass transfer in reactors using AI-driven tools (e.g., COMSOL Multiphysics) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.